molecular formula C21H24FN5O3 B11003458 N-(2-{[3-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(4-fluorophenyl)piperazine-1-carboxamide

N-(2-{[3-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(4-fluorophenyl)piperazine-1-carboxamide

Cat. No.: B11003458
M. Wt: 413.4 g/mol
InChI Key: KTXMIRWTQMUTBQ-UHFFFAOYSA-N
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Description

This compound (referred to hereafter as the "target compound") is a piperazine-1-carboxamide derivative featuring a 4-fluorophenyl group at the piperazine nitrogen and an N-(3-acetamidophenyl)glycine moiety linked via a carboxamide bridge.

Properties

Molecular Formula

C21H24FN5O3

Molecular Weight

413.4 g/mol

IUPAC Name

N-[2-(3-acetamidoanilino)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide

InChI

InChI=1S/C21H24FN5O3/c1-15(28)24-17-3-2-4-18(13-17)25-20(29)14-23-21(30)27-11-9-26(10-12-27)19-7-5-16(22)6-8-19/h2-8,13H,9-12,14H2,1H3,(H,23,30)(H,24,28)(H,25,29)

InChI Key

KTXMIRWTQMUTBQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[3-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(4-fluorophenyl)piperazine-1-carboxamide typically involves multiple steps, including the formation of the piperazine ring, the introduction of the fluorophenyl group, and the attachment of the acetylamino phenyl group. Common reagents used in these reactions include acetic anhydride, piperazine, and fluorobenzene derivatives. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[3-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(4-fluorophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-(2-{[3-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(4-fluorophenyl)piperazine-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-{[3-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(4-fluorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Piperazine-Carboxamide Derivatives with Halogenated Aryl Groups

Key Compounds:

N-(4-Fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A3) Substituents: 4-Fluorophenyl on piperazine; quinazolinone-linked methyl group. Properties: Yield = 57.3%; melting point = 196.5–197.8°C. Comparison: The 4-fluorophenyl group in A3 mirrors the target compound, but A3 incorporates a quinazolinone moiety instead of the acetamidophenyl-glycine unit. This difference likely alters solubility and target selectivity .

N-{1-[(3-Acetamidophenyl)amino]-1-oxo-2-propanyl}-4-(4-chlorophenyl)piperazine-1-carboxamide Substituents: 4-Chlorophenyl on piperazine; identical acetamidophenyl-glycine backbone.

N-(2-Oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide Substituents: Trifluoromethylphenyl on glycine; pyrimidinyl on piperazine. Comparison: The CF₃ group introduces strong electron-withdrawing effects, which may improve membrane permeability but could sterically hinder interactions compared to the target compound’s smaller fluorine atom .

Substitution Patterns and Pharmacological Implications

  • Fluorine Position :

    • 4-Fluorophenyl (target compound and A3): Optimal for π-π stacking and hydrophobic interactions with aromatic residues in binding pockets .
    • 3-Fluorophenyl (): Meta-substitution may disrupt planarity, reducing binding efficiency compared to para-substituted analogues .
  • Acetamidophenyl vs. Quinazolinone: The acetamidophenyl group (target compound) provides hydrogen-bonding capability via the amide, whereas quinazolinone (A3) offers a rigid, planar structure for kinase inhibition .

Physicochemical Properties

Compound Substituent (Piperazine) Substituent (Glycine) Yield (%) Melting Point (°C)
Target Compound 4-Fluorophenyl 3-Acetamidophenyl N/A N/A
A3 () 4-Fluorophenyl Quinazolinone-methyl 57.3 196.5–197.8
4-Chloro Analogue () 4-Chlorophenyl 3-Acetamidophenyl N/A N/A
3-Fluorophenyl Ethyl () 3-Fluorophenyl ethyl Phenyl N/A N/A
  • Synthetic Methods: The target compound’s synthesis likely follows routes similar to (reflux with K₂CO₃ in acetone) or (carbodiimide-mediated coupling). Quinazolinone derivatives (A3) require additional steps for heterocycle formation .

Biological Activity

N-(2-{[3-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(4-fluorophenyl)piperazine-1-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C17H19FN4O3\text{C}_{17}\text{H}_{19}\text{F}\text{N}_{4}\text{O}_{3}

This structure includes a piperazine ring, which is often associated with various biological activities, and an acetylamino group that may enhance its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antidepressant Activity : Piperazine derivatives have been reported to modulate serotonergic and dopaminergic systems, which are crucial for treating depression .
  • Anticancer Properties : Some studies have shown that piperazine derivatives can inhibit tumor growth in various cancer types, including leukemia and breast cancer .
  • Antimicrobial Effects : These compounds have shown significant antimicrobial activity against various pathogens, indicating their potential as antibacterial agents .

The biological effects of this compound are believed to be mediated through several mechanisms:

  • Receptor Modulation : The presence of the piperazine moiety allows for interaction with neurotransmitter receptors such as serotonin (5-HT) and dopamine (D2), which can influence mood and behavior.
  • Inhibition of Enzymatic Activity : Some studies suggest that similar compounds can act as inhibitors for enzymes like acetylcholinesterase, which is relevant in neurodegenerative diseases .
  • Antioxidant Activity : The compound may exhibit antioxidant properties, contributing to its neuroprotective effects by reducing oxidative stress in cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into their potential therapeutic applications:

  • Study on Antidepressant Activity : A study highlighted that piperazine derivatives showed significant binding affinity to 5-HT receptors, suggesting their role as potential antidepressants. The highest affinity was noted for compounds with specific substitutions on the piperazine ring .
  • Anticancer Activity : Research has demonstrated that coumarin-piperazine derivatives exhibit antiproliferative effects against various cancer cell lines. For instance, one study reported a derivative with an IC50 value of 24 μM against breast cancer cells, indicating potent anticancer activity .
CompoundIC50 (μM)Cancer Type
Compound A24Breast
Compound B41Lung
Compound C30Colon

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